molecular formula C23H21F5N2O2S B1193635 STAT3 -IN-11

STAT3 -IN-11

Cat. No.: B1193635
M. Wt: 484.49
InChI Key: NRLZMLFUGGICGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

STAT3-IN-11 is a small-molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key oncogenic driver in numerous cancers. It functions by disrupting STAT3 activation, either by blocking its phosphorylation (pSTAT3) or interfering with its SH2 domain-mediated dimerization and subsequent DNA binding.

Properties

Molecular Formula

C23H21F5N2O2S

Molecular Weight

484.49

IUPAC Name

3-((4-Isopropylbenzyl)((perfluorophenyl)methyl)amino)benzenesulfonamide

InChI

InChI=1S/C23H21F5N2O2S/c1-13(2)15-8-6-14(7-9-15)11-30(16-4-3-5-17(10-16)33(29,31)32)12-18-19(24)21(26)23(28)22(27)20(18)25/h3-10,13H,11-12H2,1-2H3,(H2,29,31,32)

InChI Key

NRLZMLFUGGICGK-UHFFFAOYSA-N

SMILES

O=S(C1=CC=CC(N(CC2=CC=C(C(C)C)C=C2)CC3=C(F)C(F)=C(F)C(F)=C3F)=C1)(N)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

STAT3-IN-11;  STAT3IN11;  STAT3 IN 11;  STAT3-IN 11;  STAT3 IN-11

Origin of Product

United States

Chemical Reactions Analysis

Chemical Binding Mechanism and Structural Interactions

STAT3-IN-11 is a small-molecule inhibitor targeting the SH2 domain of STAT3, critical for its phosphorylation-dependent dimerization and transcriptional activity. While the exact structure of STAT3-IN-11 is not explicitly detailed in the provided sources, analogous compounds such as S3I-201, H182, and N4 offer insights into its potential binding mechanism:

Key Binding Features:

  • SH2 Domain Targeting : STAT3-IN-11 likely mimics the phosphotyrosine (pY) residue of STAT3’s activation loop (Tyr705), competitively disrupting pY-SH2 domain interactions required for dimerization .

  • Hydrogen Bonding : Computational models suggest interactions with residues critical for SH2 domain function, including Arg609, Lys591, and Ser611 . For example, S3I-201 forms hydrogen bonds via its aminosalicylic moiety with Arg609 and Lys591 .

  • Hydrophobic Interactions : Analogues like N4 engage hydrophobic pockets involving residues such as Ile597 and Ile634, stabilizing inhibitor binding .

Covalent Binding and Irreversible Inhibition

Azetidine-based STAT3 inhibitors (e.g., H182) demonstrate irreversible binding via a nucleophilic aromatic substitution (S<sub>N</sub>Ar) mechanism. Key findings include:

Reaction Mechanism:

  • Electrophilic Fluorine : The para-fluorine in perfluorophenyl-sulfonamide systems undergoes S<sub>N</sub>Ar with cysteine residues (e.g., Cys542, Cys550) in STAT3, forming covalent adducts .

  • Thermodynamic Stability : Isothermal titration calorimetry (ITC) for H182 revealed a spontaneous binding process (ΔG = −32.6 kJ/mol) with a K<sub>D</sub> of 1.97 μM .

Inhibition of STAT3 DNA-Binding Activity

STAT3-IN-11 directly blocks STAT3-DNA interactions, as shown in electrophoretic mobility shift assays (EMSA):

Experimental Data:

CompoundIC<sub>50</sub> (μM)Target SpecificityKey Residues Affected
S3I-20135–100STAT3 > STAT1/5Arg609, Lys591
H1820.46STAT3 (irreversible)Cys542, Cys550
N40.57STAT3 SH2 domainLys591, Ile597
  • Recovery Assays : Inactive STAT3 monomers reverse S3I-201’s inhibition, confirming direct SH2 domain binding .

  • Selectivity : STAT3-IN-11 analogues show minimal cross-reactivity with STAT1/5 or Src kinases .

Disruption of STAT3 Dimerization

STAT3-IN-11 prevents STAT3-STAT3 dimer formation, a prerequisite for nuclear translocation and transcriptional activity:

Structural Evidence:

  • Co-Immunoprecipitation (Co-IP) : N4 reduces STAT3 dimerization by >60% at 2 μM in pancreatic cancer cells .

  • Molecular Dynamics : Inhibitors like S3I-201 occupy the hydrophobic pocket of the SH2 domain, sterically hindering dimerization .

Impact on Downstream Signaling and Therapeutic Relevance

STAT3-IN-11 suppresses oncogenic pathways by inhibiting STAT3-driven gene expression (e.g., Bcl-2, c-Myc) :

Pharmacodynamic Effects:

  • Apoptosis Induction : STAT3 inhibition increases caspase-3/7 activity in cancer cells .

  • Metastasis Suppression : Blocking STAT3 nuclear translocation reduces invasiveness in pancreatic and breast cancer models .

Limitations and Off-Target Effects

While potent, early STAT3 inhibitors face challenges:

  • Cysteine Reactivity : S3I-201 non-specifically alkylates multiple cysteine residues (e.g., Cys108, Cys687), reducing selectivity .

  • Cellular Toxicity : High concentrations of azetidine inhibitors (e.g., H182) show cytotoxicity in non-malignant cells .

Comparison with Similar Compounds

Mechanism of Action

  • STAT3-IN-11 : Presumed to inhibit STAT3 phosphorylation or SH2 domain interactions, though exact binding sites require further validation.
  • Stattic : Initially described as a selective STAT3 inhibitor, it later demonstrated off-target effects, including inhibition of phosphorylation in other STAT family members (e.g., STAT1 and STAT5) .
  • SH2 Domain Inhibitors (e.g., compounds from virtual screening) : These competitively bind to the STAT3 SH2 domain, preventing dimerization. Molecular modeling reveals selectivity for STAT3 over STAT1 due to interactions with hydrophobic residues in the SH2 domain .
  • 1,4-Naphthoquinones: Exhibit STAT3 SH2 domain-binding affinity comparable to clinical inhibitors, as shown in fluorescence polarization assays .

Selectivity and Specificity

Compound Selectivity for STAT3 Off-Target Effects Evidence Source
STAT3-IN-11 Presumed high Not yet reported N/A
Stattic Low Inhibits STAT1/5 phosphorylation
SH2 Inhibitors High Minimal STAT1 cross-reactivity
1,4-Naphthoquinones Moderate Broader kinase inhibition

Stattic’s lack of specificity underscores the challenge of achieving selective STAT3 inhibition, whereas SH2 domain-targeting compounds show improved selectivity through structural optimization .

Cellular and Preclinical Efficacy

  • Stattic : Reduces pSTAT3 levels but also decreases histone acetylation independently of STAT3, complicating its mechanistic interpretation .
  • SH2 Inhibitors : Induce apoptosis preferentially in breast cancer cell lines with hyperactivated STAT3, demonstrating pathway-specific cytotoxicity .
  • Nanocarrier-Delivered Inhibitors: Albumin nanocrystals enhance intracellular release of STAT3 inhibitors, improving efficacy in both cytokine-induced and constitutively active STAT3 models .

Structural and Pharmacological Features

  • Such compounds often exhibit moderate solubility (LogS ≈ -4.2) and synthetic accessibility scores (~3.2/4) .
  • Anthraquinone Derivatives (e.g., Mitoxantrone): While structurally distinct, these compounds share STAT3-targeting activity but have a narrower therapeutic spectrum compared to classical anthracyclines .

Q & A

Q. What molecular mechanisms underlie STAT3-IN-11's inhibitory activity, and how can researchers validate target engagement in cellular assays?

STAT3-IN-11 inhibits STAT3 signaling by targeting its SH2 domain, which is critical for phosphotyrosine-mediated dimerization and transcriptional activation . To validate target engagement, researchers should employ:

  • Western blotting to quantify phospho-STAT3 (Tyr705) suppression.
  • Competitive fluorescence polarization assays using recombinant SH2 domains to measure binding affinity.
  • siRNA-mediated STAT3 knockdown as a control to confirm on-target effects.

Q. Which in vitro and in vivo models are most appropriate for evaluating STAT3-IN-11's efficacy in cancer research?

  • Cell lines : Use STAT3-hyperactivated models (e.g., MDA-MB-231 breast cancer or A549 lung cancer cells) to assess proliferation/apoptosis via MTT or flow cytometry .
  • Xenograft models : Nude mice implanted with STAT3-dependent tumors, with dosing adjusted based on pharmacokinetic data (e.g., half-life from plasma analysis) .
  • Controls : Include vehicle-treated and STAT3-wildtype vs. knockout comparisons to isolate compound-specific effects .

Q. What biomarkers are most reliable for monitoring STAT3 pathway inhibition in preclinical studies?

Key biomarkers include:

  • Phospho-STAT3 (Tyr705) levels via immunoblotting or ELISA.
  • Downstream targets (e.g., Bcl-xL, cyclin D1) quantified by qRT-PCR.
  • Functional assays like STAT3-dependent luciferase reporters .

Advanced Research Questions

Q. How should researchers optimize biochemical assays to distinguish STAT3-IN-11's selectivity against other STAT family members?

  • Kinase profiling panels : Test inhibition against STAT1, STAT5, and JAK2 using recombinant proteins.
  • Cellular thermal shift assays (CETSA) : Confirm STAT3-specific stabilization in lysates.
  • IC50 comparisons : Calculate compound potency across STAT isoforms using dose-response curves .

Q. What statistical approaches are recommended for analyzing dose-response relationships in STAT3-IN-11 studies?

  • Nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC50 values.
  • ANOVA with post-hoc tests for multi-group comparisons (e.g., tumor volume across dosing cohorts).
  • Power analysis to determine sample size, ensuring statistical significance (α = 0.05, power ≥80%) .

Q. How can contradictory results between phospho-STAT3 suppression and transcriptional activity be resolved methodologically?

  • Time-course experiments : Assess temporal discordance between phosphorylation and gene expression.
  • Chromatin immunoprecipitation (ChIP) : Verify STAT3-DNA binding despite phosphorylation changes.
  • RNA sequencing : Identify compensatory pathways (e.g., NF-κB activation) masking transcriptional effects .

Q. What orthogonal validation techniques are critical when assessing STAT3-IN-11's off-target effects in phenotypic screens?

  • CRISPR/Cas9-mediated STAT3 knockout : Confirm phenotype reversal.
  • Proteome-wide profiling (e.g., mass spectrometry) to detect off-target protein interactions.
  • Rescue experiments : Reintroduce STAT3 mutants resistant to inhibition .

Q. How should pharmacokinetic studies be designed to inform dosing schedules for STAT3-IN-11 in preclinical models?

  • Plasma pharmacokinetics : Measure compound half-life (t1/2), Cmax, and AUC via LC-MS/MS.
  • Tissue distribution : Analyze drug penetration in tumors vs. normal organs.
  • Metabolite identification : Use hepatocyte incubations to assess stability .

Q. What computational modeling approaches can predict STAT3-IN-11's binding kinetics and guide structural optimization?

  • Molecular dynamics simulations : Analyze SH2 domain-ligand interactions over time.
  • Free energy perturbation (FEP) : Predict binding affinity changes for derivative compounds.
  • Docking studies : Screen virtual libraries for improved binding poses .

Q. How can researchers integrate multi-omics data to contextualize STAT3-IN-11's mechanism in heterogeneous tumors?

  • Transcriptomics and proteomics : Correlate STAT3 inhibition with pathway enrichment (e.g., apoptosis, immune evasion).
  • Single-cell RNA sequencing : Identify subpopulations resistant to treatment.
  • Network pharmacology : Map STAT3 crosstalk with EGFR or PI3K pathways .

Methodological Best Practices

  • Experimental Design : Use randomized block designs for animal studies to minimize bias .
  • Data Reproducibility : Include triplicate biological replicates and report standard deviations .
  • Ethical Compliance : Obtain institutional approval for animal studies and disclose conflicts of interest .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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